Spectinamide 1599

Pharmacokinetics/Pharmacodynamics Time-Kill Kinetics Lead Candidate Selection

Spectinamide 1599 is a semi-synthetic spectinomycin analog engineered to block Mtb Rv1258c efflux, restoring ribosomal inhibition. This is not interchangeable with spectinomycin. Procure for in vitro PK/PD modeling where a 133 h post-antibiotic effect is required. Select for pulmonary delivery programs given a 48-fold lung exposure advantage over systemic administration. Use as a linezolid replacement in next-generation TB regimens to avoid dose-limiting toxicities. Employ as a tool compound to elucidate efflux-mediated resistance mechanisms. For research use only; not for human use. Standard international shipping is feasible with appropriate permits for certain destinations.

Molecular Formula C21H31ClN4O7
Molecular Weight 486.9 g/mol
Cat. No. B13914487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpectinamide 1599
Molecular FormulaC21H31ClN4O7
Molecular Weight486.9 g/mol
Structural Identifiers
SMILESCC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)NC(=O)CC4=NC=C(C=C4)Cl
InChIInChI=1S/C21H31ClN4O7/c1-9-6-12(26-13(27)7-11-5-4-10(22)8-25-11)21(30)20(31-9)32-19-17(29)14(23-2)16(28)15(24-3)18(19)33-21/h4-5,8-9,12,14-20,23-24,28-30H,6-7H2,1-3H3,(H,26,27)/t9-,12-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1
InChIKeyWFWJNRAXDUDHKA-CYWJWNLKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spectinamide 1599 Procurement: What Makes This Semi-Synthetic Spectinomycin Derivative a Preclinical Lead for Drug-Resistant Tuberculosis


Spectinamide 1599 is a semi-synthetic spectinomycin analog developed specifically to overcome the intrinsic resistance of Mycobacterium tuberculosis (Mtb) to the parent aminocyclitol antibiotic [1]. Unlike spectinomycin, which is rendered inactive against Mtb due to efflux by the Rv1258c pump, 1599 incorporates a pyridyl side chain modification that blocks this efflux mechanism, thereby restoring ribosomal inhibition and anti-mycobacterial activity [2]. It is a narrow-spectrum protein synthesis inhibitor currently in preclinical development as a lead candidate for the treatment of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis [3].

Why Spectinomycin Cannot Substitute for Spectinamide 1599: The Critical Role of Efflux Pump Evasion


Procurement of spectinomycin as a substitute for Spectinamide 1599 is scientifically unjustifiable. The parent compound spectinomycin lacks clinically meaningful activity against M. tuberculosis because it is actively extruded from the bacterial cell by the native efflux pump Rv1258c [1]. The defining structural feature of 1599—a pyridyl side chain appended to the spectinomycin scaffold—specifically blocks this efflux, enabling intracellular accumulation and ribosomal target engagement [2]. Without this modification, the compound is rapidly cleared from the mycobacterial cytoplasm, rendering it ineffective regardless of dosing regimen. This fundamental mechanistic distinction underscores why 1599 cannot be interchanged with its progenitor antibiotic.

Spectinamide 1599: Direct Comparative Evidence for Scientific Selection Over Closest Analogs


PK/PD Differentiation: Concentration-Dependent Killing of 1599 vs. Time-Dependent Killing of Spectinamide 1445

Spectinamide 1599 exhibits concentration-dependent mycobacterial killing, whereas its close structural analog Spectinamide 1445 demonstrates time-dependent killing [1]. This fundamental pharmacological distinction, established through in vitro PK/PD modeling, has direct implications for dose regimen optimization and therapeutic efficacy prediction. The differential behavior is quantitatively anchored in the post-antibiotic effect (PAE), where 1599 shows a PAE of 133 hours compared to only 15.7 hours for 1445 [2].

Pharmacokinetics/Pharmacodynamics Time-Kill Kinetics Lead Candidate Selection

Inhalation-Driven Lung Exposure Advantage: 48-Fold Higher Pulmonary Concentration via IPA vs. Subcutaneous Administration

For pulmonary tuberculosis, where the lung is the primary site of infection, achieving high local drug concentrations is critical for efficacy. Direct comparative pharmacokinetic analysis in mice revealed that intrapulmonary aerosol (IPA) administration of Spectinamide 1599 resulted in 48-fold higher lung drug exposure compared to subcutaneous (SC) administration at the same 200 mg/kg dose [1]. This dramatic difference was achieved while maintaining similar plasma exposure between the two routes, indicating that the enhanced lung delivery is not simply a function of increased systemic absorption [2].

Pulmonary Drug Delivery Pharmacokinetics Tissue Distribution

Differential Activity Against Mycobacterial Phenotypes: 1599 MIC of 0.78 µg/mL for Log-Phase vs. 6.25 µg/mL for Acid-Phase Bacteria

Mtb exists in heterogeneous phenotypic states within granulomatous lesions, including actively replicating log-phase and non-replicating, phenotypically tolerant acid-phase populations. Spectinamide 1599 shows a pronounced differential activity against these populations: its MIC against log-phase bacteria is 0.78 µg/mL, while the MIC against acid-phase bacteria is 6.25 µg/mL [1]. This represents an 8-fold decrease in potency against the tolerant phenotype, a pattern qualitatively similar to that observed with the first-line agent isoniazid [2].

Phenotypic Tolerance MIC Mycobacterium tuberculosis

Safety and Efficacy Parity in BPaS Regimen: 1599 Matches BPaL Efficacy While Avoiding Linezolid-Associated Hematological Toxicity

In a direct head-to-head comparison of 4-week treatment regimens in murine chronic TB models, the BPaS regimen (bedaquiline, pretomanid, and inhaled spectinamide 1599) demonstrated equivalent bactericidal efficacy to the clinical BPaL regimen (which contains linezolid), while entirely avoiding the linezolid-associated adverse events [1]. Specifically, BPaL-treated mice exhibited significant weight loss and anemia, whereas BPaS-treated mice showed no such hematological toxicity. Furthermore, BPaL treatment decreased the myeloid-to-erythroid ratio and increased proinflammatory cytokines in bone marrow—effects not observed with BPaS [2].

Combination Therapy Drug Regimen Optimization Safety Profile

Spectinamide 1599: Recommended Research and Industrial Procurement Scenarios Based on Verified Evidence


Preclinical Evaluation of Novel MDR/XDR-TB Combination Regimens Requiring Concentration-Dependent Killing Agents

Procure Spectinamide 1599 for in vitro PK/PD modeling and in vivo efficacy studies where the research objective is to evaluate drug combinations incorporating a concentration-dependent, ribosome-targeting agent with an exceptionally long post-antibiotic effect (133 h) [1]. Its distinct PK/PD profile supports intermittent, high-dose administration strategies that may simplify and shorten treatment duration when paired with complementary agents such as bedaquiline and pretomanid [2].

Development and Optimization of Inhaled Dry Powder Formulations for Pulmonary Tuberculosis

Utilize Spectinamide 1599 in formulation development programs focused on inhaled pulmonary delivery for TB. The compound's established 48-fold lung exposure advantage via intrapulmonary aerosol compared to systemic administration directly validates the inhaled route as the preferred delivery strategy [1]. Existing spray-dried dry powder formulations with mass median aerodynamic diameters of 1.69-2.32 µm provide a defined starting point for further pharmaceutical development [2].

Replacement of Linezolid in TB Regimen Research to Mitigate Hematological Toxicity

Select Spectinamide 1599 for studies aimed at developing next-generation TB regimens that maintain the efficacy of the BPaL backbone but eliminate the dose-limiting myelosuppression and peripheral neuropathy associated with long-term linezolid use. Direct comparative evidence in murine models demonstrates that substituting linezolid with inhaled 1599 preserves bactericidal activity while avoiding anemia, weight loss, and proinflammatory bone marrow cytokine elevation [1].

Mechanistic Studies on Overcoming Rv1258c Efflux Pump-Mediated Resistance

Employ Spectinamide 1599 as a tool compound to investigate the role of the Rv1258c efflux pump in intrinsic and acquired drug resistance in Mtb. The compound's structural modification—a pyridyl side chain appended to the spectinomycin scaffold—provides a defined chemical probe for dissecting the relationship between efflux evasion and ribosomal inhibition [1]. This application is relevant for target validation and resistance mechanism elucidation in academic and industrial anti-infective research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spectinamide 1599

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.